methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate

Description

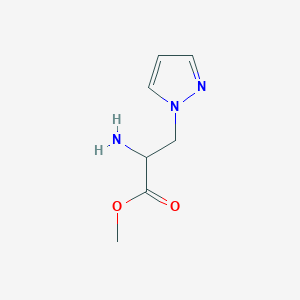

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate (CAS: 688303-91-5) is a pyrazole-containing α-amino acid derivative with the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol . Its structure features a methyl ester group, an amino group at the C2 position, and a 1H-pyrazole moiety at the C3 position (SMILES: COC(=O)C(N)Cn1cccn1) . This compound serves as a versatile building block in organic synthesis, particularly for designing peptidomimetics or bioactive molecules due to its hybrid amino acid–heterocyclic architecture.

Properties

IUPAC Name |

methyl 2-amino-3-pyrazol-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-12-7(11)6(8)5-10-4-2-3-9-10/h2-4,6H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKIBRUHOBWZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN1C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Synthesis via Pyrazole Formation

Starting Materials : The synthesis often begins with the preparation of pyrazole derivatives. For example, dimethyl acetone-1,3-dicarboxylate can be used to form pyrazolone-3-acetates through cyclocondensation with monosubstituted hydrazines.

Cyclization and Amidation : The resulting pyrazolone-3-acetates can undergo base-catalyzed hydrolysis to form acids, which are then amidated with secondary amines to produce carboxamides. These carboxamides can be reduced to form the desired amines.

Modification to Introduce Amino Group : To introduce the amino group specifically at the 2-position of the propanoate chain, additional steps involving the protection and deprotection of functional groups may be necessary.

Method 2: Direct Synthesis via Amination

Starting Materials : Another approach involves the direct amination of a suitable precursor, such as a halogenated propanoate, with a pyrazole derivative.

Reaction Conditions : The reaction conditions for such amination reactions typically involve the use of a base and a solvent like ethanol or methanol.

Method 3: Utilizing Cyclocondensation Reactions

Starting Materials : Cyclocondensation reactions between appropriate precursors and amidines can also be employed to form pyrimidine or pyrazole derivatives, which can then be modified to the target compound.

Reaction Conditions : These reactions often require basic conditions, such as NaOH in methanol, and can be conducted at room temperature or under reflux.

Analysis of Preparation Methods

Research Findings

The synthesis of this compound involves complex steps that require careful control of reaction conditions to achieve high yields and purity. The choice of method depends on the availability of starting materials and the desired yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.

Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate is utilized as a building block in the synthesis of pharmaceutical compounds. It has demonstrated potential in developing drugs with anti-inflammatory, anticancer, and antimicrobial properties. Research indicates that derivatives of this compound can interact with biological targets, leading to therapeutic effects. For instance, studies have shown that pyrazole derivatives can inhibit bacterial growth and exhibit antiviral activity, making them candidates for treating infections and other diseases.

Mechanism of Action

The compound's efficacy is attributed to its ability to bind to specific enzymes and receptors, altering their activity. This interaction can modulate metabolic pathways relevant to various diseases. For example, this compound may influence the NAD+ salvage pathway through its inhibition of nicotinamide adenine dinucleotide (NAD+) biosynthesis.

Organic Synthesis

Intermediate in Chemical Reactions

In organic synthesis, this compound serves as an intermediate for creating more complex organic molecules. Its unique functional groups allow for further modifications, facilitating the development of novel compounds with desired properties. This versatility is crucial for researchers aiming to synthesize new materials or chemicals.

Synthetic Routes

The synthesis typically involves reactions such as the condensation of methyl acrylate with hydrazine hydrate to form the pyrazole ring followed by amino group introduction. Reaction conditions often include solvents like ethanol or methanol and catalysts such as acetic acid.

Materials Science

Novel Material Development

Due to its distinctive chemical structure, this compound is explored in materials science for designing new materials with specific properties such as conductivity or fluorescence. The compound's ability to form hydrogen bonds enhances its utility in creating materials that require specific interactions at the molecular level.

Case Study 1: Antimicrobial Activity

Research conducted on pyrazole derivatives including this compound has shown promising results against various bacterial strains. In vitro studies indicated significant inhibition of bacterial growth, suggesting potential applications in developing antibiotics.

Case Study 2: Anti-inflammatory Properties

A study highlighted the compound's role in modulating inflammatory pathways, demonstrating its potential as an anti-inflammatory agent. By inhibiting specific enzymes involved in inflammatory responses, it may provide therapeutic benefits for conditions such as arthritis .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals | Potential anti-inflammatory and antimicrobial effects |

| Organic Synthesis | Intermediate for complex organic molecules | Versatile for further modifications |

| Materials Science | Development of novel materials | Unique properties like conductivity and fluorescence |

Mechanism of Action

The mechanism by which methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The amino group can also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Features and Reactivity

- Pyrazole Substitution : The parent compound lacks substituents on the pyrazole ring, whereas analogs like the 4-methylpyrazole derivative () and nitrophenyl-substituted pyrazole () exhibit enhanced steric or electronic effects. For example, the 4-methyl group in may improve lipophilicity, while the nitrophenyl group in introduces redox-active properties.

- Backbone Complexity: Compounds like 11b () incorporate fused pyran rings and cyano groups, significantly increasing molecular weight and rigidity compared to the simpler methyl ester backbone of the parent compound.

Research Findings and Limitations

- Gaps in Data : Biological activity data (e.g., IC₅₀, solubility) are absent in the provided evidence, limiting direct functional comparisons.

- Structural Insights : Substituents on the pyrazole ring and backbone modifications critically influence physicochemical properties. For example, the nitro group in 18 () could enable photoactivation, while the methyl ester in the parent compound offers facile hydrolysis to carboxylic acids.

Biological Activity

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features an amino acid derivative structure that includes a pyrazole moiety. The presence of the amino group allows for hydrogen bonding interactions, while the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These structural characteristics contribute to its biological reactivity and interaction with various molecular targets.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : this compound can inhibit enzymes by binding to their active sites, thus preventing substrate interaction. This is particularly relevant in the context of anti-inflammatory and anticancer activities.

- Receptor Modulation : The compound may modulate receptor activity through conformational changes induced by binding, which can lead to altered signaling pathways .

Biological Activities

Research has demonstrated a wide range of biological activities associated with this compound:

Antimicrobial Activity

This compound has shown promising results against various microbial strains. In studies, it exhibited significant antimicrobial properties against bacteria such as E. coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, demonstrating effectiveness comparable to established anti-inflammatory drugs like indomethacin. This suggests potential applications in treating inflammatory conditions .

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. Its ability to inhibit specific signaling pathways involved in cancer progression is under investigation, highlighting its potential as a therapeutic candidate for cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Basic: What are the recommended synthetic routes for methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate?

Methodological Answer:

The compound can be synthesized via regioselective condensation and aza-Michael reactions. For example, methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoate (a structural analog) was prepared by dissolving precursors in THF under argon, followed by sequential addition of lithium chloride and sodium borohydride. The reaction is stirred at room temperature, and purification involves recrystallization or column chromatography . Key considerations:

- Regioselectivity: Pyrazole substitution patterns influence reaction pathways.

- Protection of amino groups: Benzyloxycarbonyl (Cbz) groups prevent unwanted side reactions .

Advanced: How can researchers optimize reaction conditions to minimize byproducts in pyrazole-containing amino acid synthesis?

Methodological Answer:

Byproduct formation often arises from competing aza-Michael additions or oxidation. Strategies include:

- Temperature control: Refluxing in xylene (e.g., 25–30 hours) with chloranil as an oxidizing agent improves yield .

- Atmosphere: Conduct reactions under inert argon to suppress oxidation of sensitive intermediates .

- Workup: Use 5% NaOH to separate organic layers and anhydrous Na₂SO₄ for drying, followed by rotary evaporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.